molecular formula C9H8N2O B12973836 3-Methyl-1H-indazole-4-carbaldehyde

3-Methyl-1H-indazole-4-carbaldehyde

Cat. No.: B12973836
M. Wt: 160.17 g/mol
InChI Key: AMFSMHDHKSJWPX-UHFFFAOYSA-N
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Description

3-Methyl-1H-indazole-4-carbaldehyde is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals. The compound’s structure consists of an indazole ring substituted with a methyl group at the 3-position and an aldehyde group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1H-indazole-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-nitrobenzaldehyde with hydrazine hydrate, followed by cyclization and subsequent functional group modifications . Another approach involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions .

Industrial Production Methods: Industrial production methods for this compound often involve optimized synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1H-indazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major Products Formed:

Comparison with Similar Compounds

    1H-Indazole-3-carbaldehyde: Similar structure but with the aldehyde group at the 3-position.

    3-Methyl-1H-indazole-5-carbaldehyde: Similar structure but with the aldehyde group at the 5-position.

    3-Methyl-1H-indazole-4-carboxylic acid: Oxidized form of 3-Methyl-1H-indazole-4-carbaldehyde.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

3-methyl-2H-indazole-4-carbaldehyde

InChI

InChI=1S/C9H8N2O/c1-6-9-7(5-12)3-2-4-8(9)11-10-6/h2-5H,1H3,(H,10,11)

InChI Key

AMFSMHDHKSJWPX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN1)C=CC=C2C=O

Origin of Product

United States

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